N-(3-chlorophenyl)-N'-(2-methylbenzyl)ethanediamide
Overview
Description
N-(3-chlorophenyl)-N’-(2-methylbenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of N-(3-chlorophenyl)-N’-(2-methylbenzyl)ethanediamide includes a 3-chlorophenyl group and a 2-methylbenzyl group attached to the nitrogen atoms of the ethanediamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(2-methylbenzyl)ethanediamide typically involves the reaction of 3-chloroaniline with 2-methylbenzylamine in the presence of an appropriate coupling agent. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production methods for N-(3-chlorophenyl)-N’-(2-methylbenzyl)ethanediamide would likely involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-(2-methylbenzyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(2-methylbenzyl)ethanediamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(2-methylphenyl)ethanediamide
- N-(3-chlorophenyl)-N’-(2-ethylbenzyl)ethanediamide
- N-(3-bromophenyl)-N’-(2-methylbenzyl)ethanediamide
Uniqueness
N-(3-chlorophenyl)-N’-(2-methylbenzyl)ethanediamide is unique due to its specific substitution pattern on the phenyl and benzyl groups
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[(2-methylphenyl)methyl]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-5-2-3-6-12(11)10-18-15(20)16(21)19-14-8-4-7-13(17)9-14/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABJZWGGVZTFGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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